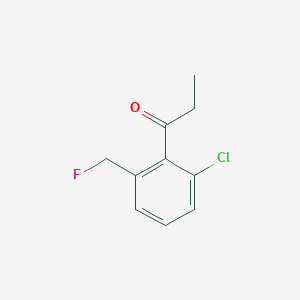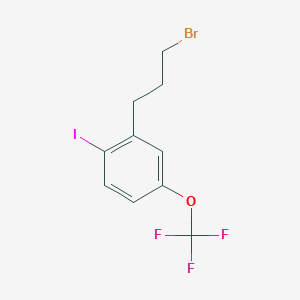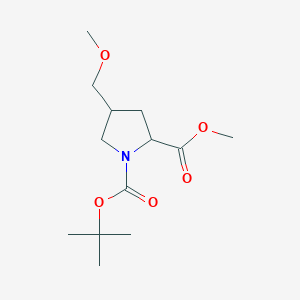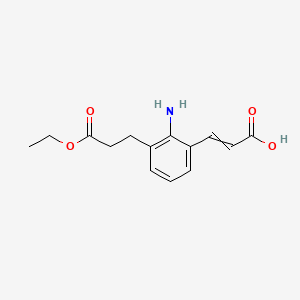
(E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids This compound features a phenyl ring substituted with an amino group and an ethoxy-oxopropyl group, along with an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid can be achieved through a multi-step process. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-3-(3-ethoxy-3-oxopropyl)benzaldehyde.
Knoevenagel Condensation: This intermediate undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine to form the desired acrylic acid derivative.
Purification: The product is then purified using recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the ethoxy-oxopropyl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for the reduction of the carbonyl group.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
(E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in Michael addition reactions, while the amino group can form hydrogen bonds or ionic interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
(E)-3-(2-Amino-3-(3-methoxy-3-oxopropyl)phenyl)acrylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-3-(2-Amino-3-(3-propoxy-3-oxopropyl)phenyl)acrylic acid: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness: (E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is unique due to the presence of the ethoxy-oxopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct physical and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H17NO4 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
3-[2-amino-3-(3-ethoxy-3-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H17NO4/c1-2-19-13(18)9-7-11-5-3-4-10(14(11)15)6-8-12(16)17/h3-6,8H,2,7,9,15H2,1H3,(H,16,17) |
InChI-Schlüssel |
SGJQWHPTKJJRPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=C(C(=CC=C1)C=CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Hexadecanoyl-2-{12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine](/img/structure/B14056556.png)
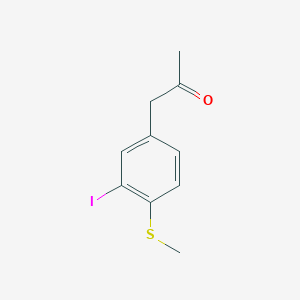
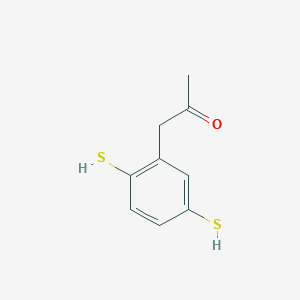
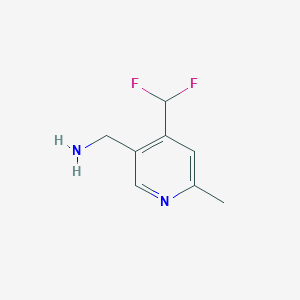
![2,6-Dimethyl-4-[[4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methyl]morpholine](/img/structure/B14056576.png)
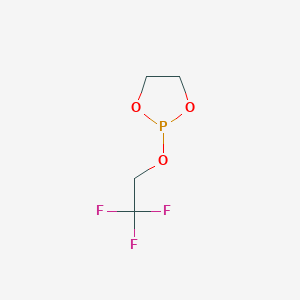
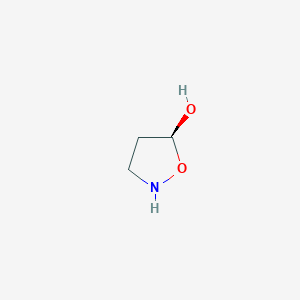

![(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl](/img/structure/B14056615.png)
